molecular formula C19H19ClN2O5S B4162925 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid

Cat. No.: B4162925
M. Wt: 422.9 g/mol
InChI Key: DOAJXJICKGVLDV-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 4-chlorophenylthio and ethoxyethyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of 4-Chlorophenylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the benzimidazole core using 4-chlorophenylthiol.

    Attachment of Ethoxyethyl Group: The ethoxyethyl group is introduced via an etherification reaction, typically using ethylene oxide or its derivatives.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ether and thioether bonds, yielding simpler fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The 4-chlorophenylthio group may enhance the compound’s binding affinity and specificity. The ethoxyethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid can be compared with other benzimidazole derivatives, such as:

  • 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate
  • 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The unique combination of the 4-chlorophenylthio and ethoxyethyl groups in this compound distinguishes it from other related compounds.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS.C2H2O4/c18-14-5-7-15(8-6-14)22-12-11-21-10-9-20-13-19-16-3-1-2-4-17(16)20;3-1(4)2(5)6/h1-8,13H,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJXJICKGVLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOCCSC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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